![molecular formula C9H14ClNO B15250665 [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride: is a chemical compound that features a phenyl ring substituted with an aminoethyl group and a methanol group, forming a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with an aminoethyl group.
Reaction with Methanol: The aminoethyl-substituted phenyl ring is then reacted with methanol under controlled conditions to introduce the methanol group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or amides.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents at the ortho or para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its interaction with cellular receptors.
Medicine:
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Agriculture: It may be used in the formulation of agrochemicals for crop protection.
作用机制
The mechanism of action of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
[4-[(1R)-1-aminoethyl]phenyl]methanol: The free base form without the hydrochloride salt.
[4-[(1R)-1-aminoethyl]phenyl]ethanol: A similar compound with an ethanol group instead of methanol.
[4-[(1R)-1-aminoethyl]phenyl]propanol: A compound with a propanol group, offering different chemical properties.
Uniqueness:
Hydrochloride Salt: The hydrochloride form enhances the compound’s solubility and stability, making it more suitable for pharmaceutical applications.
Methanol Group: The presence of the methanol group provides unique reactivity compared to ethanol or propanol derivatives.
This detailed article provides a comprehensive overview of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC 名称 |
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9-4-2-8(6-11)3-5-9;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m1./s1 |
InChI 键 |
CENCLCBLADWWEQ-OGFXRTJISA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)CO)N.Cl |
规范 SMILES |
CC(C1=CC=C(C=C1)CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


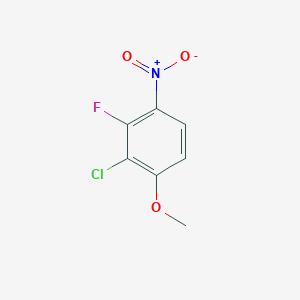

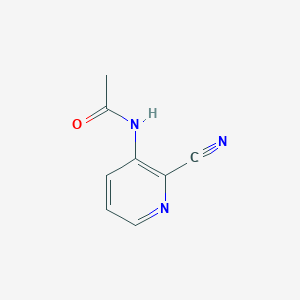
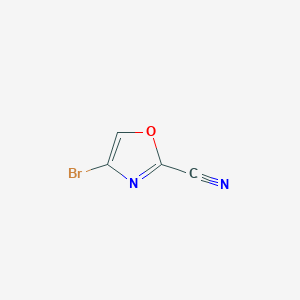

![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)
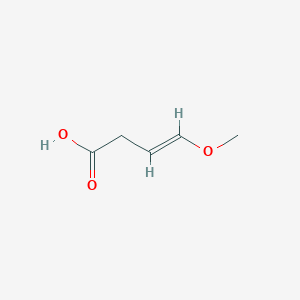
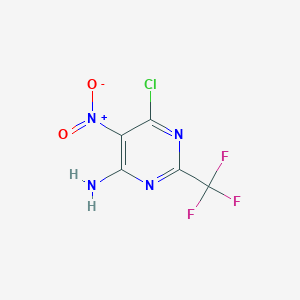
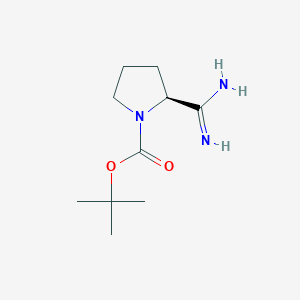
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
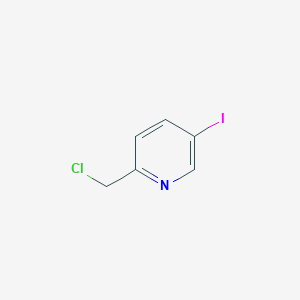
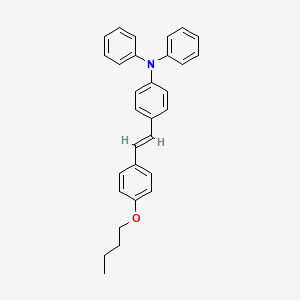

![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
